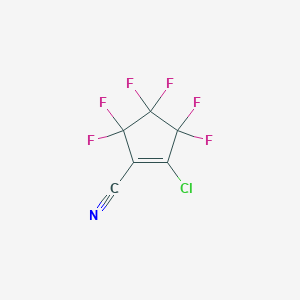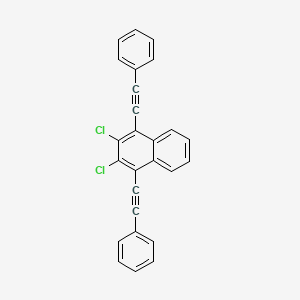
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- is a chemical compound known for its unique structure and properties It contains a hydrazinecarbothioamide core with a cyclohexylidene and phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with cyclohexanone and aniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
科学的研究の応用
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of various intermediates and products .
類似化合物との比較
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- can be compared with other similar compounds such as:
Hydrazinecarbothioamide, 2-(1-phenylethylidene): Similar structure but with a phenylethylidene group instead of cyclohexylidene.
N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinecarbothioamide: Contains a chromenyl group and is known for its biological activities.
(E)-2-[(4-chloro-2H-chromen-3-yl)methylene]-N-phenylhydrazinecarbothioamide: Contains a chlorochromenyl group and exhibits unique reactivity.
特性
CAS番号 |
80269-69-8 |
|---|---|
分子式 |
C13H17N3S |
分子量 |
247.36 g/mol |
IUPAC名 |
1-(cyclohexylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C13H17N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,16,17) |
InChIキー |
DKPNMLOFWYWURL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC(=S)NC2=CC=CC=C2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)






